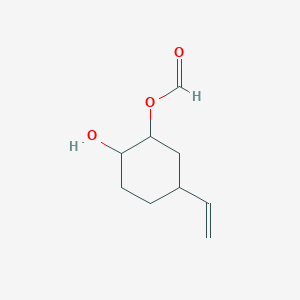
2-(5-((4-Chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is a complex organic compound that belongs to the class of phenols and triazoles This compound is characterized by the presence of a phenol group and a triazole ring, which are known for their significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The phenol group is introduced through electrophilic aromatic substitution reactions. The chlorophenyl group is often added via nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts such as palladium or copper may be used to facilitate certain steps in the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under the influence of strong oxidizing agents.
Reduction: The triazole ring can be reduced under specific conditions, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution reaction.
Major Products
Wissenschaftliche Forschungsanwendungen
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol,2-(5-((4-methylphenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-bromophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
- Phenol,2-(5-((4-fluorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)-
Uniqueness
Phenol,2-(5-((4-chlorophenyl)amino)-4-phenyl-4H-1,2,4-triazol-3-yl)- is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
82619-90-7 |
|---|---|
Molekularformel |
C20H15ClN4O |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-[5-(4-chloroanilino)-4-phenyl-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C20H15ClN4O/c21-14-10-12-15(13-11-14)22-20-24-23-19(17-8-4-5-9-18(17)26)25(20)16-6-2-1-3-7-16/h1-13,26H,(H,22,24) |
InChI-Schlüssel |
HKBDKEDHEYTSLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2NC3=CC=C(C=C3)Cl)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazino[2,3-B]pyrazine, decahydro-1,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B13805399.png)


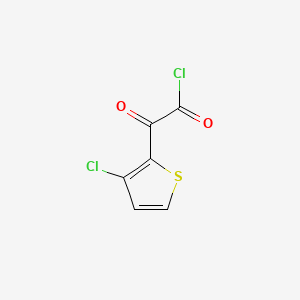
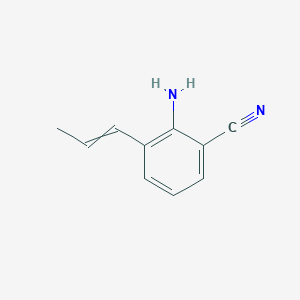


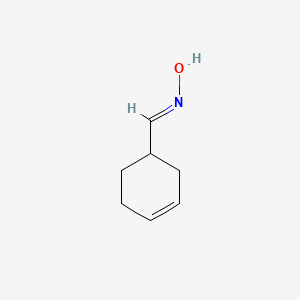
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

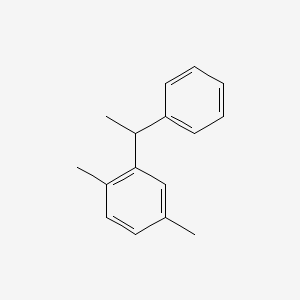
![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
